Eplerenone Carboxylic Acid

mineralocorticoid receptor antagonism inactive metabolite profiling receptor binding assay

Eplerenone Carboxylic Acid (CAS 209253-82-7) is the open-lactone ring metabolite of eplerenone, explicitly designated as EP Impurity D. Unlike the parent drug, it is pharmacologically silent at the mineralocorticoid receptor—making compound-specific reference standards mandatory for regulatory-compliant quantification. Essential for HPLC/UPLC system suitability, forced degradation studies under ICH Q1A(R2), and separate LC-MS/MS calibration curves for the interconverting metabolite in ANDA submissions. Supplied with full characterization data (¹H/¹³C NMR, IR, HRMS) for immediate method deployment.

Molecular Formula C23H28O6
Molecular Weight 400.19
Cat. No. B1165149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEplerenone Carboxylic Acid
Synonyms9,11α-epoxy-17-hydroxy-3-oxo-17α-pregn-4-ene-7alpha,21-dicarboxylic acid, γ-lactone
Molecular FormulaC23H28O6
Molecular Weight400.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:98% HPLCPale yellow solid

Structure & Identifiers


Interactive Chemical Structure Model





Eplerenone Carboxylic Acid: Certified Reference Standard for the Selective Aldosterone Receptor Antagonist Metabolite and EP Impurity D


Eplerenone Carboxylic Acid (CAS 209253-82-7; synonym: Eplerenone 7-Carboxylic Acid, SC-70303, Eplerenone EP Impurity D, Eplerenone Acid Analog USP) is the open lactone-ring form of the potassium-sparing diuretic eplerenone [1]. It is a primary circulating metabolite formed via reversible interconversion with the parent drug and is explicitly listed as Impurity D in the European Pharmacopoeia (EP) monograph for eplerenone [2]. Unlike eplerenone, this compound is pharmacologically inactive at the human mineralocorticoid receptor [3], making it an essential certified reference material for impurity profiling, analytical method validation, and quality control release testing of eplerenone active pharmaceutical ingredient (API) and finished dosage forms.

Why Eplerenone Carboxylic Acid Cannot Be Interchanged with Eplerenone or Other Mineralocorticoid Receptor Antagonists: Evidence-Based Differentiation for Analytical and Pharmacological Applications


Despite being a direct metabolite of eplerenone, Eplerenone Carboxylic Acid is pharmacologically silent at the mineralocorticoid receptor (MR) [1] and exhibits fundamentally different pharmacokinetic properties, including linear versus nonlinear plasma exposure and a 22-fold lower oral bioavailability in preclinical models [2]. It is structurally and functionally distinct from other eplerenone-related impurities (e.g., Impurity A–C, E), each of which arises through unique synthetic side-reactions and requires independent chromatographic resolution [3]. Simple class-level substitution—whether for eplerenone, spironolactone, canrenone, or other MR antagonists—is therefore analytically invalid and pharmacologically meaningless, necessitating compound-specific reference standards for regulatory-compliant quantification.

Head-to-Head Quantitative Differentiation of Eplerenone Carboxylic Acid: MR Activity, Pharmacokinetic Interconversion, Plasma Exposure, Impurity Classification, and Physicochemical Identity


Pharmacological Inactivity at the Mineralocorticoid Receptor: A Definitive Discrimination from the Active Parent Drug Eplerenone

The open lactone-ring form of eplerenone (Eplerenone Carboxylic Acid) is devoid of pharmacological activity at the human mineralocorticoid receptor (MR), in contrast to eplerenone which acts as a potent competitive antagonist [1]. Eplerenone demonstrates an IC50 of 40 nM at the rat MR LBD and 63 nM at the human MR in cellular assays [2], whereas the ring-opened carboxylic acid metabolite shows no measurable antagonism when tested using human mineralocorticoid receptors [1]. This functional dichotomy is critical: any analytical method that fails to resolve these two species risks misidentifying an inactive degradation product or metabolite as active API.

mineralocorticoid receptor antagonism inactive metabolite profiling receptor binding assay

Rapid In Vivo Interconversion Between Eplerenone and Its Open-Ring Carboxylic Acid: Quantitative Mass Balance in the Dog Model

Eplerenone and its carboxylic acid metabolite (SC-70303) undergo rapid, bidirectional interconversion in vivo [1]. Following intravenous administration of [13CD3]eplerenone to dogs, 55.0% of the dose was converted to [13CD3]SC-70303 acid; conversely, after intravenous administration of unlabeled SC-70303, 60.2% of the dose was converted to eplerenone [1]. Systemic availability was 90% for eplerenone versus only 17.5% for SC-70303 acid, reflecting a 5.1-fold difference [1]. Cmax values after IV eplerenone were 0.744 μg/mL for SC-70303 versus 2.26 μg/mL for eplerenone formed from IV SC-70303, with Tmax of 0.5 h for both interconverted species [1]. This demonstrates that the analytical reference standard for the carboxylic acid is indispensable for quantifying both the metabolite and the recycled parent in pharmacokinetic studies.

pharmacokinetic interconversion stable isotope labeling prodrug-metabolite recycling

Linear Versus Nonlinear Pharmacokinetics: SC-70303 Exhibits Dose-Proportional Plasma Exposure Unlike the Parent Drug

Population pharmacokinetic modeling using NONMEM, based on plasma concentration data from four Phase I clinical studies, revealed a critical divergence in exposure linearity between eplerenone and its ring-opened metabolite SC-70303 [1]. The AUC of eplerenone increased less than proportionally with increasing dose, characteristic of saturable (nonlinear) plasma protein binding, whereas the AUC of SC-70303 increased proportionally with dose, consistent with linear pharmacokinetics [1]. The model that best described the observed data incorporated nonlinear protein binding for eplerenone and a reversible interconversion compartment for SC-70303 [1]. This differential behavior has direct implications for impurity threshold setting: because SC-70303 exposure scales linearly, its plasma levels can be more predictably correlated with the administered dose than those of the parent drug itself.

nonlinear pharmacokinetics saturable protein binding population PK modeling

Low Circulating Exposure of the Open-Ring Metabolite Relative to Parent Drug in Humans: The 25-Fold AUC Differential

In healthy human volunteers receiving a single 100 mg oral dose of [14C]eplerenone, plasma concentrations of the open-lactone-ring form (EPA) were substantially lower than those of the parent drug [1]. The mean Cmax of eplerenone was 1.72 μg/mL achieved at 1.2 h post-dose, with a terminal half-life of 3.0 h [1]. The area under the plasma concentration-time curve (AUC) for EPA was only 4% of the eplerenone AUC, representing a 25-fold lower circulating exposure [1]. This low systemic exposure is consistent with the rapid hepatic clearance and extensive further metabolism of eplerenone via CYP3A4-mediated 6β- and 21-hydroxylation pathways [1][2]. This quantitative exposure ratio is critical for setting scientifically justified impurity limits in accordance with ICH Q3A/Q3B guidelines.

human pharmacokinetics metabolite exposure ratio AUC parent-metabolite ratio

Official Pharmacopoeial Impurity Classification: EP Impurity D and USP Acid Analog Designation Versus Other Eplerenone-Related Substances

Eplerenone Carboxylic Acid is formally designated as Eplerenone EP Impurity D in the European Pharmacopoeia and as Eplerenone Acid Analog in the USP [1]. It is one of at least seven known process-related impurities of eplerenone (Impurities A through E listed in EP 8.4, plus additional non-compendial impurities), each arising from distinct synthetic side-reactions on the steroid scaffold [2]. Unlike Impurity A, B, C, or E—which result from epimerization, oxidation, dehydration, chlorination, or lactonization side-reactions—Impurity D is uniquely the hydrolytic ring-opened γ-lactone form and also a bona fide circulating human metabolite [2][3]. The compound is commercially available as a fully characterized reference standard (CAS 209253-82-7, molecular formula C23H28O6, molecular weight 400.46 g/mol) with detailed certificate of analysis compliant with regulatory guidelines for ANDA method validation and quality control [1].

European Pharmacopoeia impurity USP reference standard ANDA regulatory compliance

Procurement-Relevant Application Scenarios for Eplerenone Carboxylic Acid: From ANDA Method Validation to Clinical Pharmacokinetic Bridging Studies


Regulatory ANDA Filing: Impurity D Reference Standard for HPLC System Suitability and Method Validation

Eplerenone Carboxylic Acid (EP Impurity D) must be procured as a certified reference standard for the development and validation of stability-indicating HPLC or UPLC methods used in Abbreviated New Drug Applications (ANDAs) for generic eplerenone tablets [1]. Its established identity (CAS 209253-82-7, MW 400.46 g/mol, melting point >224°C dec.) and availability with full characterization data (¹H/¹³C NMR, IR, HRMS, HPLC purity ≥95%) enable its use as a system suitability marker and retention time calibrant for resolving the open-ring impurity from the active pharmaceutical ingredient and other EP-listed impurities (A, B, C, E) [2].

Bioequivalence Study Support: Dual Quantification of Eplerenone and Its Open-Ring Metabolite in Human Plasma

In bioequivalence studies for generic eplerenone formulations, LC-MS/MS methods must independently quantify both eplerenone and its carboxylic acid metabolite (SC-70303/EPA) because of their rapid interconversion in vivo (55% of IV eplerenone converted to the acid form, 60.2% converted back in dogs; EPA AUC is 4% of EP AUC in humans) [3][4]. The carboxylic acid reference standard is required to construct a separate calibration curve for the metabolite, ensuring accurate pharmacokinetic parameter estimation (Cmax, AUC0–t, AUC0–∞) without cross-interference from the interconverting parent drug.

Forced Degradation and Stability Studies: Identification of Base-Catalyzed Hydrolytic Ring-Opening Product

Under alkaline stress conditions (e.g., 0.5 M NaOH), eplerenone undergoes lactone ring hydrolysis to yield the carboxylic acid degradation product [5]. The Eplerenone Carboxylic Acid reference standard serves as the authentic marker for this major degradation pathway in forced degradation studies mandated by ICH Q1A(R2). Its procurement enables accurate identification and quantification of the hydrolytic degradant, which must be tracked as a specified impurity in the finished product stability specification.

Metabolite Identification in Drug-Drug Interaction (DDI) Studies Involving CYP3A4

Eplerenone is primarily cleared via CYP3A4-mediated 6β- and 21-hydroxylation, and the open-ring carboxylic acid metabolite represents a distinct branch of its metabolic profile [6]. In clinical DDI studies with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers, the carboxylic acid reference standard is essential for monitoring whether altered CYP3A4 activity shifts the metabolic fate toward or away from the hydrolytic ring-opening pathway, informing safety assessments in polypharmacy contexts.

Quote Request

Request a Quote for Eplerenone Carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.